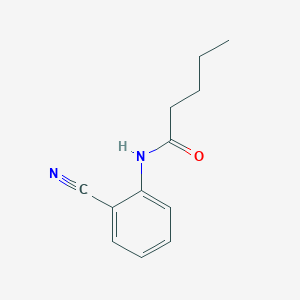
N-(4-chlorophenyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2,3-dimethoxybenzamide, commonly known as 4C-D, is a novel psychoactive substance that has recently gained attention in scientific research. It belongs to the benzamide class of compounds and has been found to have potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4C-D is not fully understood. However, it is believed to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. Activation of the 5-HT2A receptor has been linked to the therapeutic effects of various psychoactive substances, including LSD and psilocybin.
Biochemical and Physiological Effects:
4C-D has been found to induce changes in brain activity, including alterations in neural connectivity and increased activity in the default mode network. It has also been found to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These effects are thought to contribute to its therapeutic potential in the treatment of psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4C-D in scientific research is its selectivity for the 5-HT2A receptor, which allows for targeted investigation of its effects on the central nervous system. Additionally, it has a relatively long half-life, which allows for longer experimental sessions. However, limitations include its relatively low potency compared to other psychoactive substances, as well as its limited availability and high cost.
Orientations Futures
There are several potential future directions for research on 4C-D. One area of interest is its potential use in the treatment of addiction, particularly in combination with psychotherapy. Additionally, further investigation of its effects on neural connectivity and the default mode network could provide insight into its therapeutic mechanisms. Finally, there is potential for the development of novel derivatives of 4C-D with improved potency and selectivity for the 5-HT2A receptor.
Méthodes De Synthèse
The synthesis of 4C-D involves the reaction of 4-chloroaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4C-D has been primarily used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, it has been studied for its potential use in the treatment of addiction and as a cognitive enhancer.
Propriétés
Formule moléculaire |
C15H14ClNO3 |
|---|---|
Poids moléculaire |
291.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-5-3-4-12(14(13)20-2)15(18)17-11-8-6-10(16)7-9-11/h3-9H,1-2H3,(H,17,18) |
Clé InChI |
WQYMTFDICVNBOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)



![N-[4-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B290861.png)


![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)
